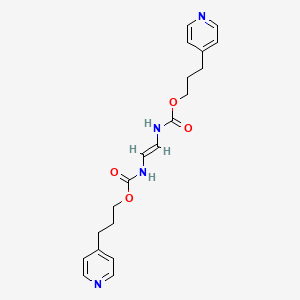
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is a compound that features a unique structure combining pyridine rings and vinylenedicarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate typically involves the reaction of 3-(4-pyridyl)propylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine rings.
Scientific Research Applications
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure
Mechanism of Action
The mechanism of action of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The vinylenedicarbamate groups can interact with enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A compound with two pyridine rings connected by a single bond, used as a ligand in coordination chemistry.
1,2-Bis(4-pyridyl)ethylene: A compound with two pyridine rings connected by an ethylene bridge, used in the synthesis of coordination polymers.
1,3-Bis(4-pyridyl)propane: A compound with two pyridine rings connected by a propane bridge, used in the development of metal-organic frameworks
Uniqueness
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is unique due to its combination of pyridine rings and vinylenedicarbamate groups, which provide distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and interact with biological targets makes it a valuable molecule for various applications .
Properties
CAS No. |
73622-87-4 |
|---|---|
Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-pyridin-4-ylpropyl N-[(E)-2-(3-pyridin-4-ylpropoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C20H24N4O4/c25-19(27-15-1-3-17-5-9-21-10-6-17)23-13-14-24-20(26)28-16-2-4-18-7-11-22-12-8-18/h5-14H,1-4,15-16H2,(H,23,25)(H,24,26)/b14-13+ |
InChI Key |
MRLHBPCRBGMMHW-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CN=CC=C1CCCOC(=O)N/C=C/NC(=O)OCCCC2=CC=NC=C2 |
Canonical SMILES |
C1=CN=CC=C1CCCOC(=O)NC=CNC(=O)OCCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















